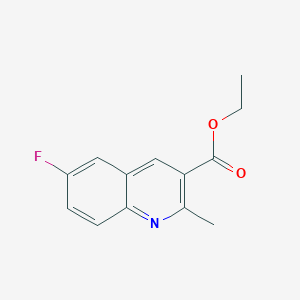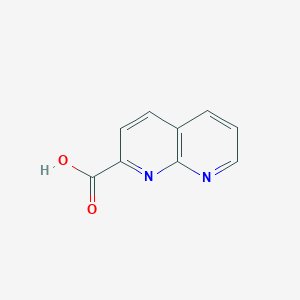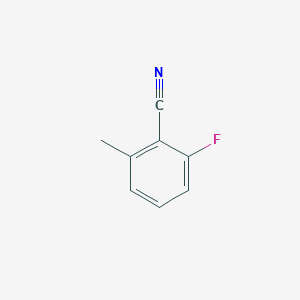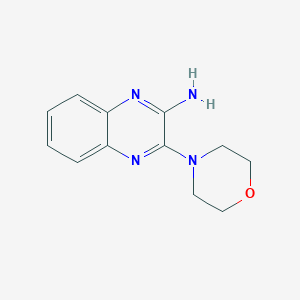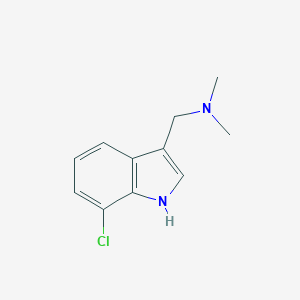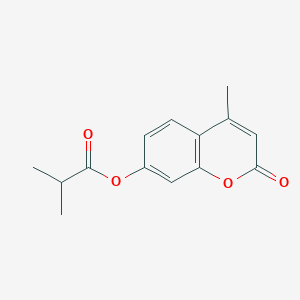
4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate, also known as Coumarin-7-acetic acid 2-methylpropanoic acid ester, is a chemical compound that belongs to the coumarin family. This compound has been widely studied due to its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mechanism Of Action
The exact mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and antioxidant effects by inhibiting the activity of various enzymes and transcription factors involved in these processes. Additionally, the compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical And Physiological Effects
4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, and reduce the levels of oxidative stress markers such as malondialdehyde and nitric oxide. Additionally, 4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate in lab experiments is its wide range of biological activities. The compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a useful tool for studying these processes. Additionally, the compound is relatively easy to synthesize and is commercially available.
One of the limitations of using 4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate in lab experiments is its potential toxicity. The compound has been shown to induce apoptosis in cancer cells, which may also affect normal cells. Additionally, the compound may have off-target effects, which could affect the interpretation of the results.
Future Directions
There are several future directions for research on 4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate. One potential direction is to study the compound's effects on other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies could be conducted to investigate the exact mechanism of action of the compound and its potential targets. Finally, the compound could be further modified to improve its efficacy and reduce its potential toxicity.
Conclusion:
In conclusion, 4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate is a chemical compound that has been extensively studied for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound is relatively easy to synthesize and is commercially available, making it a useful tool for studying these processes. However, the compound may have potential toxicity and off-target effects, which should be taken into consideration when designing experiments. Finally, there are several future directions for research on 4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate, including investigating its effects on other diseases and improving its efficacy and reducing its potential toxicity.
Synthesis Methods
The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate can be achieved through several methods. One of the most commonly used methods involves the reaction of 7-hydroxycoumarin with 2-methylpropanoic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions and yields the desired product in good yields.
Scientific Research Applications
4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate has been extensively studied for its various biological activities. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. The compound has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, and reduce the levels of oxidative stress markers such as malondialdehyde and nitric oxide. Additionally, 4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
properties
CAS RN |
66185-67-9 |
|---|---|
Product Name |
4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate |
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 2-methylpropanoate |
InChI |
InChI=1S/C14H14O4/c1-8(2)14(16)17-10-4-5-11-9(3)6-13(15)18-12(11)7-10/h4-8H,1-3H3 |
InChI Key |
YHKLRONIWKBAQX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(C)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



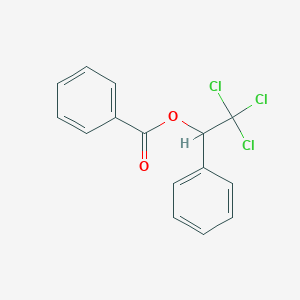
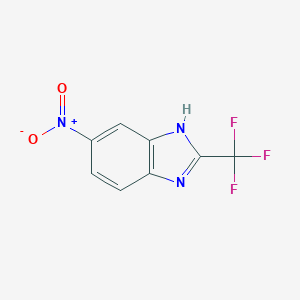
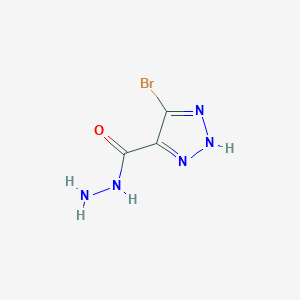
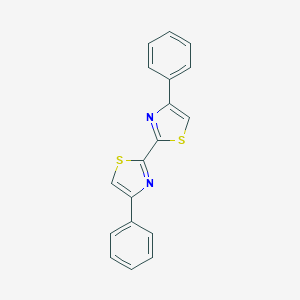
![2-[4-(1,3-Dioxolan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B188148.png)
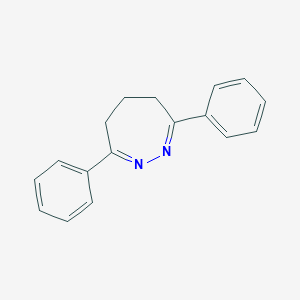
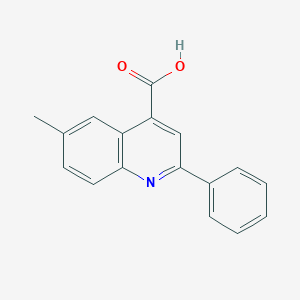
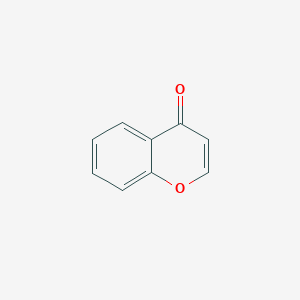
![octadecyl (2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoate;hydrochloride](/img/structure/B188152.png)
